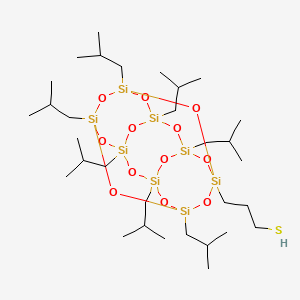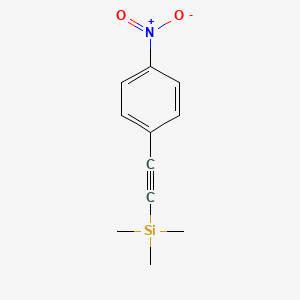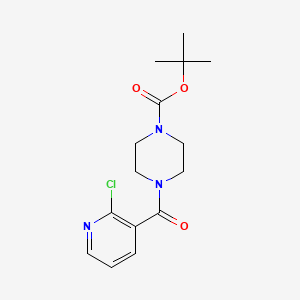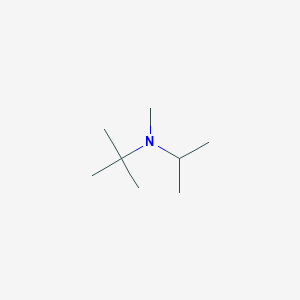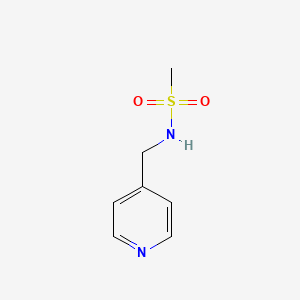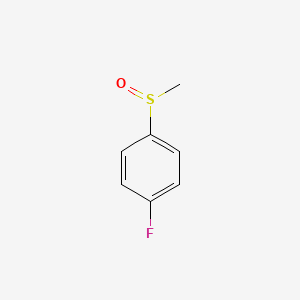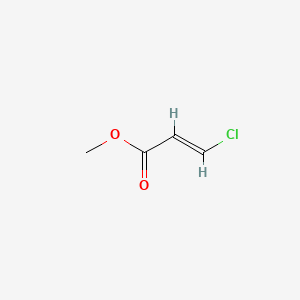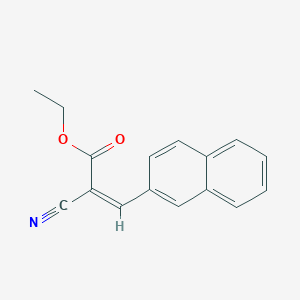
1-Methyl-1-silacyclobutane
説明
1-Methyl-1-silacyclobutane is a fascinating organosilicon compound. It belongs to the family of silacyclobutanes (SCBs), which have garnered significant attention in synthetic chemistry. The silicon–carbon bond in SCBs can be activated, leading to various intriguing reactions and applications .
Synthesis Analysis
MSCB can be synthesized through several methods, including ring-opening and ring-expanding processes. These reactions allow for the production of important organosilicon compounds. Researchers have explored different synthetic routes to prepare MSCB, and advancements continue to enhance our understanding of its synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C₄H₁₀Si , with a molecular weight of approximately 86.2 g/mol . Its structure consists of a four-membered silicon-containing ring, where the silicon atom is bonded to three hydrogen atoms and one methyl group. The cyclobutane ring imparts unique reactivity to MSCB, making it an intriguing subject for study.
Chemical Reactions Analysis
MSCB participates in various chemical reactions, including ring-opening and ring-expanding processes. These reactions lead to the formation of diverse organosilicon compounds. Researchers have investigated the kinetics and mechanisms of MSCB decomposition, shedding light on its reactivity and potential applications .
科学的研究の応用
1. Palladium-Catalyzed Cross-Coupling Reactions
1-Methyl-1-silacyclobutane derivatives, such as 1-Methyl-1-vinylsilacyclobutane, are used in palladium-catalyzed cross-coupling reactions with aromatic halides. These reactions are highly efficient, can be conducted at room temperature, and tolerate various substituents on the aromatic moiety, highlighting their versatility in organic synthesis (Denmark & Wang, 2000).
2. Gas-Phase Decomposition and Kinetics
Studies on the gas-phase thermal decomposition of this compound and its derivatives provide insights into their elimination kinetics and the effect of methyl substitution on these processes. This research aids in understanding the thermal stability and decomposition mechanisms of silacyclobutanes, which is crucial for applications in materials science and chemical engineering (Shiroudi & Zahedi, 2012).
3. Cycloreversion Studies
The cycloreversion of this compound has been extensively studied using quantum chemistry calculations. These studies, focusing on both concerted and stepwise cycloreversions, provide valuable insights into the molecular behavior of silacyclobutanes, which is essential for their application in chemical synthesis and materials development (Badran, Rauk, & Shi, 2019).
4. Chemical Vapor Deposition Processes
This compound and its derivatives are used in chemical vapor deposition processes. Studies on their gas-phase reaction chemistry, particularly in hot-wire chemical vapor deposition, contribute to the development of advanced materials and coatings (Tong & Shi, 2011).
5. Polymer Science Applications
This compound-based compounds are utilized in polymer science. Research on their geometric structure, puckering potential, and electronic transitions advances the development of new polymer materials with specific optical and mechanical properties (Cai & Shi, 2011).
6. Lithography and Electronic Materials
Polymers derived from this compound show promise in lithographic applications due to their ability to form highly-ordered arrays with sub-10 nm features, making them suitablefor advanced nanofabrication processes. These properties are of significant interest for the development of electronic materials and devices (Aissou et al., 2015).
7. Photopatternable Materials
Research into low dielectric photopatternable materials using this compound derivatives has led to the development of new photoresists. These materials are crucial for the fabrication of interconnected dielectrics in electronic devices, offering properties like photopatternability, high dimensional stability, and low dielectric constants (Huang et al., 2017).
8. Solid Polymer Electrolytes
Silacyclobutane-based polymers have been explored as solid polymer electrolytes for lithium-ion batteries. Their synthesis and ionic conductivity measurements provide essential information for the development of high-performance batteries (Matsumoto et al., 2016).
9. Anionic Ring-Opening Polymerization
The anionic ring-opening polymerization of phenyl-substituted silacyclobutanes, including derivatives of this compound, has been investigated for creating polymers with controlled molecular weight and narrow distribution. This research is significant for designing specific polymers with desired properties (Matsumoto, Shinohata, & Yamaoka, 2000).
10. Silacyclobutane Complexes and Ring Enlargement
Research on the synthesis of intramolecular silacyclobutane complexes and the ring enlargement of 2-ethoxycarbonyl-1-silacyclobutanes has provided insights into the molecular structure and reactivity of silacyclobutanes. These studies are crucial for synthesizing new organosilicon compounds with potential applications in various fields (Pestunovich et al., 2006); (Maas & Bender, 2000).
特性
InChI |
InChI=1S/C4H9Si/c1-5-3-2-4-5/h2-4H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFJAPCYUULYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338162 | |
| Record name | 1-Methylsiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-33-3 | |
| Record name | 1-Methylsiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


